

Application Notes and Protocols for the Detection of Thiodiglycol in Environmental Samples

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Compound of Interest

Compound Name: *Thiodiglycol*

Cat. No.: *B106055*

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Introduction

Thiodiglycol (TDG), a primary hydrolysis product of the chemical warfare agent sulfur mustard, is a critical biomarker for monitoring exposure and environmental contamination. Its detection in environmental matrices such as water, soil, and sediment is paramount for verification of chemical weapons use, environmental remediation, and toxicological studies. **Thiodiglycol** is a polar and non-volatile compound, presenting unique challenges for its extraction and analysis. This document provides detailed application notes and protocols for the robust and sensitive detection of **thiodiglycol** in environmental samples using state-of-the-art analytical techniques. The primary methods covered are Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and direct analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). An overview of electrochemical detection methods is also presented.

Analytical Methods Overview

The selection of an appropriate analytical method for **thiodiglycol** detection depends on the sample matrix, required sensitivity, and available instrumentation.

- **Gas Chromatography-Mass Spectrometry (GC-MS):** This is a widely used and powerful technique for the analysis of volatile and semi-volatile organic compounds.[1] Due to the low volatility of **thiodiglycol**, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.[2][3] Common derivatization approaches include silylation and acylation.[3][4] GC-MS offers high chromatographic resolution and sensitive detection, especially when operated in Selected Ion Monitoring (SIM) or tandem MS (MS/MS) mode.[4][5]
- **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):** This technique has emerged as a preferred method for the analysis of polar and non-volatile compounds, as it often does not require derivatization.[6][7] LC-MS/MS provides excellent selectivity and sensitivity, making it ideal for complex environmental matrices.[2][8] The use of tandem mass spectrometry with Selected Reaction Monitoring (SRM) enhances specificity and reduces matrix interference.[4][8]
- **Electrochemical Methods:** Electrochemical sensors offer a promising alternative for the rapid and in-situ detection of **thiodiglycol**. [9] These methods are based on the electrochemical oxidation of **thiodiglycol** at the surface of a modified electrode. While generally less sensitive and selective than chromatographic methods, they provide advantages in terms of portability, cost-effectiveness, and speed of analysis.[10]

Quantitative Data Summary

The following tables summarize the quantitative performance data for various methods used in the detection of **thiodiglycol**.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

Derivatizing Agent	Sample Matrix	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Recovery	Reference(s)
MTBSTFA	Groundwater	3.5 - 16 µg/L	-	20 - 40%	[5][11]
MTBSTFA	Water	5.4 ng/mL	-	~55%	[12]
MTBSTFA	Serum	7.0 ng/mL	-	-	[12]
MTBSTFA	Urine	110 ng/mL	-	-	[12]
TFAI	Water	0.01 ng/mL	-	-	[4][13][14]
TFAI	Sediment	-	-	-	[4][13]
HFBA	Microdialysates	24.4 ng/mL	44.4 ng/mL	-	[3]

MTBSTFA: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide TFAI: 1-(trifluoroacetyl)imidazole HFBA: Heptafluorobutyric anhydride

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

Method	Sample Matrix	Limit of Detection (LOD)	Reporting Limit (RL)	Recovery	Reference(s)
PFE-LC/MS/MS	Soil	-	200 ppb	-	[8]
LC-ESI-MS	Soil	-	-	-	[6]

PFE: Pressurized Fluid Extraction ESI: Electrospray Ionization

Table 3: Electrochemical Methods

Electrode Composition	Sample Matrix	Limit of Detection (LOD)	Linear Range	Recovery	Reference(s)
Ionic liquid, graphene nanosheets, AgNPs	Wastewater	6 μ M	10–3700 μ M	98.2 - 103.3%	[9]

AgNPs: Silver Nanoparticles

Experimental Protocols

Protocol 1: GC-MS Analysis of Thiodiglycol in Water Samples after Derivatization

This protocol details the extraction of **thiodiglycol** from water samples using Solid-Phase Extraction (SPE) followed by derivatization with MTBSTFA and analysis by GC-MS.

1. Materials and Reagents

- **Thiodiglycol** (TDG) standard
- **Thiodiglycol-d8** (TDG-d8) or 3,3'-thiodipropanol (TDP) as internal standard/surrogate[1][5]
- N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylsilyl chloride (TBDMSCl)[1]
- Pyridine[5]
- Methanol, HPLC grade
- Dichloromethane, HPLC grade
- Toluene, HPLC grade
- Deionized water

- Ambersorb 572 SPE columns[5]

- C18 SPE columns[5]

- Nitrogen gas, high purity

2. Sample Preparation and Solid-Phase Extraction (SPE)

- Condition a C18 SPE column with two column volumes of methanol followed by two column volumes of deionized water.[5]
- Condition an Ambersorb 572 SPE column with one column volume of methanol followed by two column volumes of deionized water.[5]
- Connect the C18 column on top of the Ambersorb 572 column. Do not allow the columns to go dry.[5]
- Fortify a 100 mL groundwater sample with the internal standard (e.g., TDP at 25 µg/L).[5]
- Pass the fortified water sample through the tandem SPE columns at a flow rate of 2-3 mL/min.[5]
- Discard the C18 "guard" column.[5]
- Dry the Ambersorb 572 column thoroughly under a stream of nitrogen.
- Elute the retained analytes from the Ambersorb 572 column with a small volume of dichloromethane.[5]
- Concentrate the eluate to dryness under a gentle stream of nitrogen at 45°C.[5]

3. Derivatization

- To the dry residue, add 100 µL of pyridine and 100 µL of MTBSTFA.[5]
- Cap the vial and heat at 60°C for 1 hour.[12]
- Cool the vial to room temperature.

- Dilute the derivatized sample to a final volume of 1 mL with toluene for GC-MS analysis.[5]

4. GC-MS Analysis

- Gas Chromatograph: Agilent 6890 or equivalent
- Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 μ m film thickness) or equivalent
- Injector Temperature: 250°C
- Injection Mode: Splitless (1 μ L injection)
- Oven Program: 60°C (hold 2 min), ramp at 10°C/min to 175°C, then at 40°C/min to 250°C (hold 1 min).[3]
- Carrier Gas: Helium at a constant flow of 1.0 mL/min
- Mass Spectrometer: Agilent 5973 or equivalent
- Ionization Mode: Electron Impact (EI) at 70 eV[5]
- Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Acquisition Mode: Selected Ion Monitoring (SIM)
- Ions to Monitor: m/z 293 for TDG-(TBDMS)₂ and m/z 321 for TDP-(TBDMS)₂. [5][12]

Protocol 2: LC-MS/MS Analysis of Thiodiglycol in Soil Samples

This protocol is based on the principles of pressurized fluid extraction (PFE) followed by direct analysis using LC-MS/MS.[8]

1. Materials and Reagents

- **Thiodiglycol (TDG)** standard

- **Thiodiglycol-d8 (TDG-d8)** as an internal standard

- Methanol, LC-MS grade
- Water, LC-MS grade
- Formic acid, LC-MS grade
- Acetonitrile, LC-MS grade

2. Pressurized Fluid Extraction (PFE)

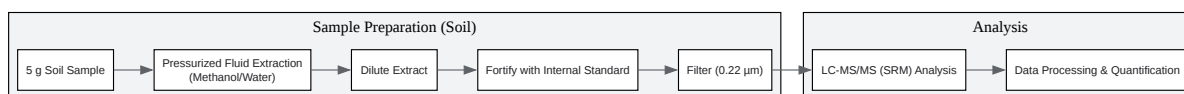
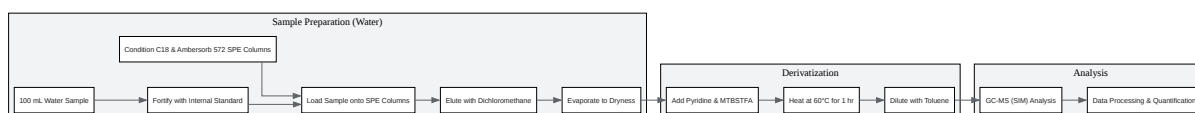
- Mix 5 g of the soil sample with a drying agent like diatomaceous earth.
- Place the mixture into a PFE cell.
- Extract the sample using a methanol-water mixture (e.g., 9:1 v/v) at an elevated temperature and pressure (e.g., 150°C and 10 MPa).[\[15\]](#)
- Collect the extract and dilute to a known volume with deionized water.
- Fortify an aliquot of the extract with the internal standard.
- Filter the sample through a 0.22 µm syringe filter prior to LC-MS/MS analysis.

3. LC-MS/MS Analysis

- Liquid Chromatograph: Agilent 1200 series or equivalent
- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: Acetonitrile
- Gradient: A suitable gradient to separate TDG from matrix components (e.g., 0-5 min, 5% B; 5-10 min, 5-95% B; 10-12 min, 95% B; 12-15 min, 5% B).
- Flow Rate: 0.3 mL/min

- Injection Volume: 5 μ L
- Column Temperature: 40°C
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI), positive mode
- Acquisition Mode: Selected Reaction Monitoring (SRM)
- SRM Transitions:
 - **Thiodiglycol** (TDG): Precursor ion $[M+H]^+$ m/z 123 \rightarrow Product ions (e.g., m/z 105, m/z 77)
 - **Thiodiglycol-d8** (TDG-d8): Precursor ion $[M+H]^+$ m/z 131 \rightarrow Product ions

Visualizations



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